(3R,6R)-3,6-Octanediol

Overview

Description

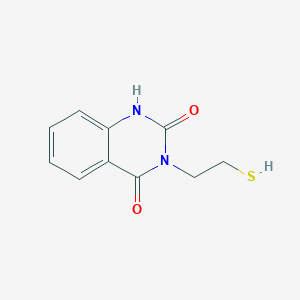

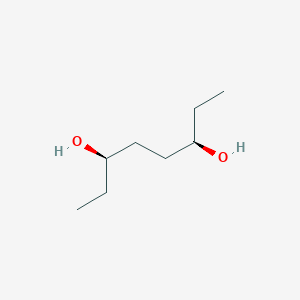

“(3R,6R)-3,6-Octanediol” is a chemical compound with the molecular formula C8H18O2 . It is also known as “(3R,6R)-Dihydroxyoctane” and is used in laboratory chemicals .

Synthesis Analysis

There are several papers that discuss the synthesis of compounds similar to “(3R,6R)-3,6-Octanediol”. For instance, a paper titled “An Asymmetric Synthesis of ((3R,6R)‐6‐Methylpiperidine‐3‐yl)methanol; A Piperidine Core Unit of Potent Dual Orexin Receptor Antagonist MK‐6096” discusses the asymmetric synthesis of a related compound using commercially available (S)-propylene oxide as a starting material .

Molecular Structure Analysis

The molecular weight of “(3R,6R)-3,6-Octanediol” is 146.23 g/mol . The InChI code for this compound is 1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 .

Physical And Chemical Properties Analysis

“(3R,6R)-3,6-Octanediol” is a solid at room temperature . It has a density of 0.935 g/cm3 and a boiling point of 240.8ºC at 760 mmHg . The compound is also characterized by a flash point of 124.5ºC .

Scientific Research Applications

Synthesis of Enantiomerically Pure Ligands

(3R,6R)-3,6-Octanediol: is used as a starting material for synthesizing enantiomerically pure bis(phospholano)ethane ligands . These ligands are crucial in asymmetric catalysis, which is fundamental in producing pharmaceuticals that require specific chiral orientations to be effective.

Sustainable Waste Management

In the context of sustainable waste management, (3R,6R)-3,6-Octanediol can be considered as an organic compound that can be repurposed or recycled . The compound’s potential for conversion into useful materials aligns with the principles of reduce, recycle, and reuse, contributing to environmentally friendly waste management strategies.

Pharmaceutical Production

The compound has implications in the production of lanthipeptides, which are ribosomally synthesized and post-translationally modified peptides . These peptides, including those with antibacterial activities, are of significant interest in pharmaceutical research for their potential as new therapeutics.

Safety and Hazards

“(3R,6R)-3,6-Octanediol” is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use . In case of eye contact, it is advised to rinse immediately with plenty of water for at least 15 minutes and seek medical attention . If ingested, it is recommended to clean the mouth with water and seek medical attention .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes

Mode of Action

It is believed that similar compounds exert their biological activities through a variety of mechanisms, including inhibition of specific enzymes and proteins .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, including those involved in inflammation and tumor growth

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties

Result of Action

Similar compounds have been found to possess a wide range of biological and pharmacological activities, including anti-inflammatory, anti-tumor, anti-oxidant, anti-microbial, and anti-diabetic activities

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of (3R,6R)-3,6-Octanediol

properties

IUPAC Name |

(3R,6R)-octane-3,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKOQWWRTRBSGR-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370357 | |

| Record name | (3R,6R)-3,6-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,6R)-3,6-Octanediol | |

CAS RN |

129619-37-0 | |

| Record name | (3R,6R)-3,6-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)

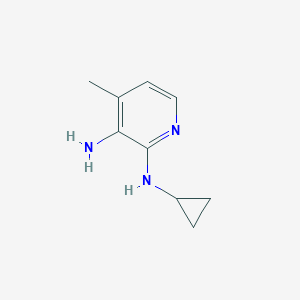

![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)

![2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene](/img/structure/B142005.png)